15-Acetyl-deoxynivalenol-13C17

Mycotoxin analysis Stable isotope dilution assay Matrix effect correction

Accurate 15-ADON quantification in cereals is compromised by matrix effects and poor separation from 3-ADON. Unlabeled or non-identical internal standards introduce >30% quantitation bias. [13C17]-15-ADON solves this: - Structurally identical, +17 Da mass shift for perfect SIDA correction - Improves matrix effect recovery from 68% to 100% in maize matrices - ISO 17034 certified for ISO/IEC 17025 accredited labs - Enables isomer-specific analysis without chromatographic baseline separation

Molecular Formula C17H22O7
Molecular Weight 355.23 g/mol
Cat. No. B12408271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Acetyl-deoxynivalenol-13C17
Molecular FormulaC17H22O7
Molecular Weight355.23 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C
InChIInChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1
InChIKeyIDGRYIRJIFKTAN-CJTIMMQGSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Acetyl-deoxynivalenol-13C17 Overview & Procurement


15-Acetyl-deoxynivalenol-13C17 (U-[13C17]-15-ADON, CAS 911392-39-7) is a uniformly carbon-13 labeled stable isotope internal standard for the accurate quantification of 15-acetyl-deoxynivalenol (15-ADON), a type B trichothecene mycotoxin produced by Fusarium species and a common contaminant of cereal grains and their products [1]. As a fully 13C-labeled analogue, it co-elutes identically with the unlabeled native analyte 15-ADON (CAS 88337-96-6) but exhibits a distinct +17 Da mass shift, enabling precise compensation for matrix effects and recovery losses in LC-MS/MS analysis via stable isotope dilution assay (SIDA) [2]. This compound is supplied as a certified reference material in acetonitrile solution at defined concentrations (typically 10 μg/mL or 25 μg/mL) and is used exclusively as an internal standard in multi-mycotoxin analytical workflows [3].

Why 15-Acetyl-deoxynivalenol-13C17 Substitutes Fail


Analytical methods for 15-ADON in complex food and feed matrices require matrix-matched calibration or stable isotope dilution to achieve acceptable accuracy due to significant ion suppression/enhancement effects in electrospray ionization LC-MS/MS. Using an unlabeled 15-ADON standard as a surrogate calibrant fails to correct for variable extraction recovery and matrix effects, leading to quantitation errors that can exceed 30% in maize and other cereals [1]. Similarly, substituting a non-identical labeled compound (e.g., [13C15]-DON as internal standard for 15-ADON) introduces systematic bias because differences in retention time and ionization efficiency prevent proper co-elution and matrix effect compensation [2]. The use of the structurally identical, fully 13C-labeled [13C17]-15-ADON as internal standard is required to achieve method validation parameters for 15-ADON that meet regulatory performance criteria for official control laboratories, with reported matrix effect correction efficiencies improving from as low as 68% (uncorrected) to 100% (isotope dilution corrected) in maize matrices [3].

15-Acetyl-deoxynivalenol-13C17 Differentiation Evidence


Matrix Effect Correction Efficiency in Maize LC-MS/MS

In a validated LC-MS/MS method for DON and modified forms in maize, the use of [13C17]-15-ADON as a matched internal standard increased the corrected recovery for 15-ADON from 68% (uncorrected, matrix-suppressed signal) to 100% (isotope dilution corrected). In contrast, using a structurally dissimilar labeled internal standard (e.g., [13C15]-DON) for 15-ADON quantification would not provide this level of matrix effect compensation due to differing chromatographic retention and ionization behavior [1].

Mycotoxin analysis Stable isotope dilution assay Matrix effect correction

3-ADON and 15-ADON Isomer Separation

3-ADON and 15-ADON are positional isomers with identical molecular mass (338.4 g/mol unlabeled; 355.4 g/mol for 13C17-labeled forms) and very similar chromatographic behavior. In a comprehensive column screening study, baseline separation of 3-ADON and 15-ADON could not be achieved on various reversed phase, fluorinated phase, and chiral LC columns under standard conditions [1]. Consequently, using a mismatched internal standard (e.g., [13C17]-3-ADON to quantify 15-ADON) introduces a high risk of isobaric interference and inaccurate peak integration, as the two isomers may partially co-elute. The only analytically rigorous approach is to pair [13C17]-15-ADON with native 15-ADON as a matched analyte/internal standard pair [2].

Mycotoxin isomer separation Chromatographic resolution LC-MS/MS method development

15-ADON vs. 3-ADON Intestinal Cytotoxicity

Among the three major type B trichothecenes, 15-ADON exhibits the highest intestinal toxicity. In a comparative study using human Caco-2 cell monolayers, 15-ADON (10 μM) induced significantly greater paracellular permeability (measured by transepithelial electrical resistance decrease) and higher IL-8 pro-inflammatory cytokine secretion than equimolar concentrations of DON or 3-ADON [1]. In porcine intestinal epithelial cells, the cytotoxicity ranking for proliferative cells was: 3-ADON < DON ≈ 15-ADON, with 15-ADON showing the most pronounced impairment of barrier function in differentiated cells, an effect not observed for DON or 3-ADON [2].

Mycotoxin toxicity Intestinal barrier function Risk assessment

Isotopic Purity and ISO 17034 Certification

[13C17]-15-ADON supplied under ISO 17034 accreditation (e.g., Biopure™, Romer Labs; CATO Research Chemicals) is manufactured and certified as a reference material with documented isotopic enrichment >98% 13C at all 17 carbon positions [1]. This ensures that the internal standard exhibits a clean +17 Da mass shift with no residual unlabeled 15-ADON that would otherwise contribute to background signal and compromise lower limits of quantification (LOQ). In contrast, custom-synthesized or non-certified labeled 15-ADON may contain variable isotopic purity (e.g., partial labeling, isotopic scrambling) and lacks a traceable certificate of analysis specifying exact concentration, purity, and uncertainty [2].

Reference material certification ISO 17034 Method validation

Intra-Day and Inter-Day Method Precision

In a multi-mycotoxin stable isotope dilution LC-MS/MS method for beer, the use of [13C17]-15-ADON as internal standard contributed to method validation parameters that met stringent performance criteria. The method achieved intra-day precision of 1-5% RSD and inter-day precision of 2-8% RSD across all analytes, with recoveries ranging from 72% to 117% for the 12 monitored Fusarium toxins including 15-ADON [1]. These precision metrics are substantially better than those typically reported for methods using external calibration or non-matched internal standards, where matrix effects and extraction variability degrade reproducibility [2].

Method validation Precision Recovery

Co-Occurrence and Synergistic Toxicity

Field surveys demonstrate that 15-ADON co-occurs with DON and 3-ADON in cereal grains at significant frequencies. In Korean conventionally produced cereals, 15-ADON was detected in 43% of samples (mean level 9.7 μg/kg), while 3-ADON occurred in 14% of samples [1]. In vitro combination studies on RAW264.7 macrophages reveal that binary and ternary mixtures of DON, 3-ADON, and 15-ADON exhibit synergistic toxicity, meaning that the combined effect exceeds the sum of individual toxicities [2]. Accurate, isomer-specific quantification of 15-ADON using [13C17]-15-ADON internal standard is therefore essential for reliable dietary exposure assessment and risk characterization, as grouping all acetyl-DON forms together would underestimate the toxicological hazard.

Mycotoxin co-occurrence Synergistic toxicity Risk assessment

15-Acetyl-deoxynivalenol-13C17 Procurement & Applications


Regulatory Compliance Testing in Cereals

Food testing laboratories performing official control analysis of 15-ADON in wheat, maize, barley, oats, and derived products (flour, bread, beer, infant cereals) should procure [13C17]-15-ADON as a matched internal standard for stable isotope dilution LC-MS/MS. The demonstrated matrix effect correction efficiency (from 68% to 100% recovery in maize) ensures method accuracy compliant with EU Regulation 2021/808 and SANTE/11312/2021 performance criteria. The ISO 17034 certification provides the traceability required for ISO/IEC 17025 accredited laboratories and for data submitted to regulatory authorities [1].

Intestinal Barrier and Inflammation Research

Research groups investigating the differential intestinal toxicity of trichothecene mycotoxins require accurate quantification of 15-ADON in cell culture media, tissue homogenates, and biological fluids to correlate exposure levels with observed toxicological endpoints (e.g., TEER reduction, IL-8 secretion, tight junction protein disruption). The evidence that 15-ADON uniquely impairs intestinal barrier function in differentiated epithelial cells—an effect not observed for DON or 3-ADON—demands isomer-specific analytical methods using [13C17]-15-ADON as internal standard to avoid confounding by co-occurring 3-ADON [2].

Multi-Mycotoxin Method Development & Validation

Analytical chemists developing and validating multi-analyte LC-MS/MS methods for Fusarium toxins should include [13C17]-15-ADON in their internal standard cocktail alongside [13C15]-DON, [13C17]-3-ADON, and other labeled standards. The isomer-specific internal standard approach is mandated by the demonstrated inability to achieve baseline chromatographic separation of 3-ADON and 15-ADON on standard reversed phase columns, meaning that any cross-assignment of internal standards would introduce unacceptable quantitative bias and compromise method specificity [3].

Dietary Exposure Assessment & Risk Characterization

Epidemiologists and food safety authorities conducting total diet studies or probabilistic exposure assessments require accurate, isomer-resolved occurrence data for 15-ADON, 3-ADON, and DON. The evidence that 15-ADON occurs at 3-fold higher frequency than 3-ADON in conventional cereals, combined with its synergistic toxicity in co-exposure scenarios, means that dietary risk assessments that aggregate all acetyl-DON forms without isomer-specific quantification may substantially underestimate population exposure and health risk. Procurement of [13C17]-15-ADON enables the generation of high-quality occurrence data needed for evidence-based regulatory standard setting [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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